![molecular formula C16H14N2O B4965785 3-[(benzylamino)methylene]-1,3-dihydro-2H-indol-2-one](/img/structure/B4965785.png)
3-[(benzylamino)methylene]-1,3-dihydro-2H-indol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(Benzylamino)methylene]-1,3-dihydro-2H-indol-2-one, also known as BMDI, is a small molecule that has been widely studied for its potential therapeutic applications. BMDI has a unique chemical structure that makes it an attractive target for drug development. In
作用機序
The mechanism of action of 3-[(benzylamino)methylene]-1,3-dihydro-2H-indol-2-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways. This compound has been shown to inhibit the activity of protein kinases, which play a critical role in cell proliferation and survival. It has also been found to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and immune responses. Additionally, this compound has been shown to modulate the activity of various enzymes, including cyclooxygenase-2 and matrix metalloproteinases, which are involved in inflammation and tissue remodeling.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the migration and invasion of cancer cells, which are critical processes in tumor metastasis. Additionally, this compound has been demonstrated to reduce the production of reactive oxygen species, which are involved in oxidative stress and inflammation. Furthermore, this compound has been found to improve glucose tolerance and insulin sensitivity in obese mice.
実験室実験の利点と制限
3-[(benzylamino)methylene]-1,3-dihydro-2H-indol-2-one has several advantages for lab experiments. It is a small molecule that is easy to synthesize and modify, making it suitable for structure-activity relationship studies. This compound is also stable and soluble in water, which makes it convenient for in vitro and in vivo experiments. However, this compound has some limitations for lab experiments. Its mechanism of action is not fully understood, which makes it challenging to design experiments to elucidate its biological effects. Additionally, this compound has not been extensively tested in humans, which limits its potential clinical applications.
将来の方向性
There are several future directions for research on 3-[(benzylamino)methylene]-1,3-dihydro-2H-indol-2-one. First, more studies are needed to elucidate its mechanism of action and identify its molecular targets. Second, the potential therapeutic applications of this compound should be explored further, particularly in cancer and inflammatory diseases. Third, the safety and toxicity of this compound should be evaluated in preclinical and clinical studies. Fourth, the pharmacokinetics and pharmacodynamics of this compound should be characterized to optimize its dosing and administration. Fifth, the potential for this compound to be used in combination with other drugs should be investigated to enhance its therapeutic efficacy. Finally, the development of novel analogs of this compound should be pursued to improve its potency and selectivity.
Conclusion:
In conclusion, this compound is a small molecule that has shown promising therapeutic potential in cancer and inflammatory diseases. Its unique chemical structure and mechanism of action make it an attractive target for drug development. The synthesis method of this compound is cost-effective and easy to scale up, making it suitable for large-scale production. However, more research is needed to elucidate its mechanism of action, evaluate its safety and toxicity, and optimize its pharmacokinetics and pharmacodynamics. The future directions for research on this compound include identifying its molecular targets, exploring its potential therapeutic applications, and developing novel analogs.
合成法
3-[(benzylamino)methylene]-1,3-dihydro-2H-indol-2-one can be synthesized through a simple one-pot reaction between 2-(benzylamino)acetaldehyde and isatin in the presence of a base. The reaction proceeds smoothly at room temperature and yields a high purity product. The synthesis method of this compound is cost-effective and easy to scale up, making it suitable for large-scale production.
科学的研究の応用
3-[(benzylamino)methylene]-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor, anti-inflammatory, and antiviral activities in various in vitro and in vivo models. This compound has been found to inhibit the growth of several cancer cell lines, including breast cancer, lung cancer, and prostate cancer. It has also been shown to suppress the production of pro-inflammatory cytokines and chemokines in activated macrophages. Furthermore, this compound has been demonstrated to inhibit the replication of hepatitis B virus in vitro.
特性
IUPAC Name |
3-(benzyliminomethyl)-1H-indol-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c19-16-14(13-8-4-5-9-15(13)18-16)11-17-10-12-6-2-1-3-7-12/h1-9,11,18-19H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDGXXJCDOVZVNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN=CC2=C(NC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(2,5-dimethylphenoxy)ethyl]-2-methyl-2-propanamine](/img/structure/B4965702.png)

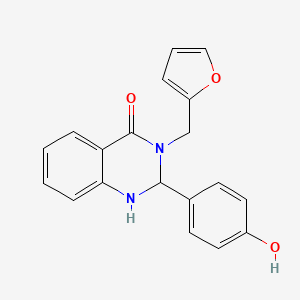
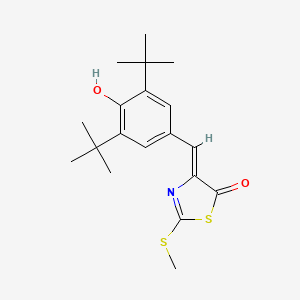

![4-methyl-2-[(6-methyl-2-quinazolinyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4965742.png)
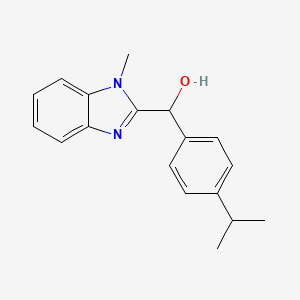


![4-[(anilinocarbonothioyl)amino]butanoic acid](/img/structure/B4965757.png)
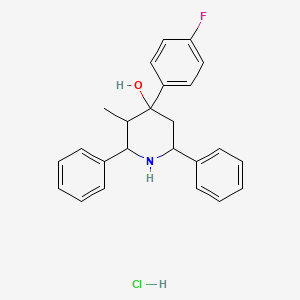

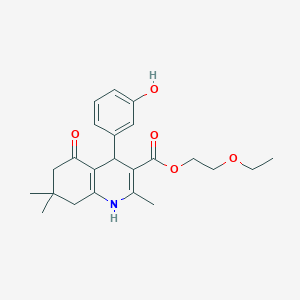
![4-({[4-(aminocarbonyl)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B4965808.png)